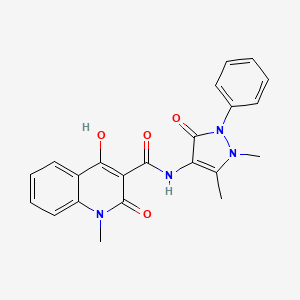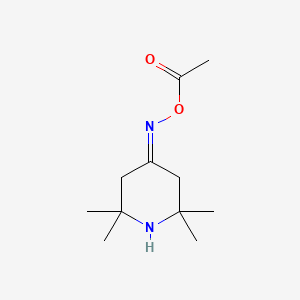
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime, also known as TEMPO, is a stable and versatile nitroxyl radical that has been widely used in various fields of research. TEMPO has a unique structure that makes it a valuable tool for studying radical reactions, oxidation, and reduction processes.
科学的研究の応用
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been widely used in various fields of research, including organic chemistry, polymer science, and biochemistry. In organic chemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a catalyst for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. In polymer science, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a stabilizer for polymerization reactions, as well as a mediator for the synthesis of block copolymers. In biochemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a probe for studying radical reactions in biological systems, such as the oxidation of lipids and proteins in cells.
作用機序
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime acts as a nitroxyl radical, which means that it has an unpaired electron in its outer shell. This unpaired electron can interact with other molecules, either by accepting or donating electrons. In oxidation reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime accepts electrons from the substrate, which results in the formation of a stable nitroxide radical and the oxidation of the substrate. In reduction reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime donates electrons to the substrate, which results in the reduction of the substrate and the formation of a stable nitroxide radical.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and aging. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in cells and tissues.
実験室実験の利点と制限
One of the main advantages of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in lab experiments is its stability. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a stable radical that can be stored for long periods of time without decomposing. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is also easy to handle and can be used in a wide range of solvents. However, one of the limitations of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is its high cost. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
There are many future directions for 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime research, including the development of new synthesis methods, the application of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in new fields of research, and the optimization of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based reactions. One potential area of research is the use of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in drug discovery. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is the development of new 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based catalysts for organic synthesis and polymerization reactions. Overall, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has a bright future in scientific research, and its potential applications are vast and varied.
合成法
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can be synthesized from 2,2,6,6-tetramethylpiperidine by oxidation with sodium hypochlorite or sodium bromate in the presence of a catalyst. The resulting 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is then converted to its O-acetyloxime derivative by reaction with acetic anhydride. The overall yield of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime synthesis is about 70-80%.
特性
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)15-12-9-6-10(2,3)13-11(4,5)7-9/h13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVDTPQONPPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

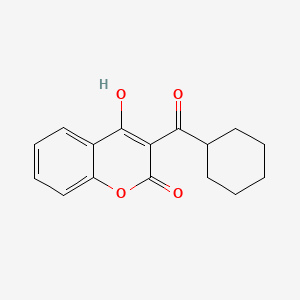
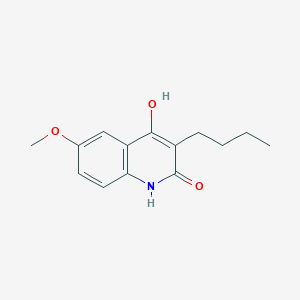
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)
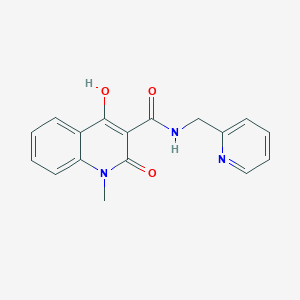


![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)
![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
